N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the formation of the coumarin core One common approach is the Pechmann condensation, where phenols react with β-keto esters under acidic conditions to form coumarins
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The coumarin core can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions might involve hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution reactions often require strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include various coumarin derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: Biologically, N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has shown promise in various assays. It can act as an enzyme inhibitor, modulating biological pathways and potentially serving as a lead compound for therapeutic agents.
Medicine: In medicine, this compound has been studied for its potential anticoagulant and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for developing new treatments for conditions such as cardiovascular diseases and arthritis.
Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its effects involves its interaction with specific molecular targets. The coumarin core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context, but common mechanisms include inhibition of enzymes involved in inflammatory responses or modulation of signaling pathways.
Comparison with Similar Compounds
N-(2-oxo-2H-chromen-3-yl)cyclo-hexane-carboxamide
N-(2-oxo-2H-chromen-3-yl)acetic acid
N-(2-oxo-2H-chromen-3-yl)benzamide
Uniqueness: N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide stands out due to its unique combination of the coumarin core and the tetrahydrofuran ring, which can impart distinct chemical and biological properties compared to other coumarin derivatives.
Properties
IUPAC Name |
N-(2-oxochromen-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-17(14-5-3-8-20-18(14)25-13-7-9-24-11-13)21-15-10-12-4-1-2-6-16(12)26-19(15)23/h1-6,8,10,13H,7,9,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMWEYLJKHIZOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.